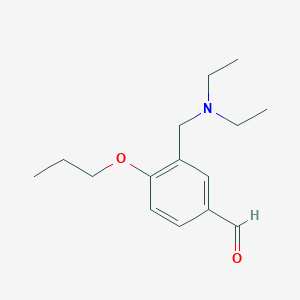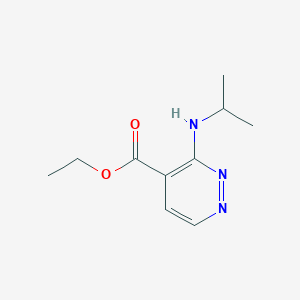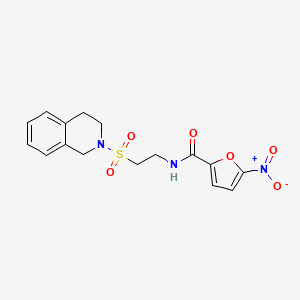![molecular formula C20H16ClN3O2S B2808018 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide CAS No. 897458-04-7](/img/structure/B2808018.png)
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an imidazothiazole derivative . It is related to 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde , which has a molecular weight of 262.72 .
Molecular Structure Analysis
The molecular structure of this compound is related to that of 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde . The exact molecular structure was not found in the retrieved papers.Physical And Chemical Properties Analysis
The related compound, 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde, is a solid with a melting point of 192 - 195°C . Specific physical and chemical properties for this compound were not found in the retrieved papers.Applications De Recherche Scientifique
Therapeutic Versatility of Imidazo[2,1-b]-thiazoles
Imidazo[2,1-b]thiazole derivatives are recognized for their therapeutic versatility, exhibiting a wide range of pharmacological activities. The structure of imidazo[2,1-b]thiazole is a crucial component in various therapeutic agents, inspiring the development of new derivatives with enhanced clinical viability. The comprehensive exploration of these derivatives between 2000 and 2018 highlights their potential in designing compounds for targeted medical applications (Shareef, Khan, Babu, & Kamal, 2019).
Synthesis and Biological Properties of 4-Phosphorylated 1,3-Azoles
The synthesis and transformation of 4-phosphorylated 1,3-azoles, including imidazole derivatives, have been systematically reviewed, revealing significant chemical and biological properties. These properties include insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative activities. Such studies underscore the potential for developing new compounds with specific biological activities based on modifications of the imidazole ring and its derivatives (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives have been extensively reviewed for their antitumor activity. Compounds like bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole have demonstrated promising results in preclinical testing stages. Such structures are integral to the search for new antitumor drugs and the synthesis of compounds with diverse biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Chlorophenols in Environmental and Biological Contexts
Chlorophenols (CPs), which include the 4-chlorophenyl group, have been studied for their environmental persistence and biological impacts. CPs have been identified as precursors to dioxins in processes like Municipal Solid Waste Incineration (MSWI), leading to a better understanding of their environmental behavior and potential risks (Peng, Chen, Lu, Huang, Zhang, Buekens, Li, & Yan, 2016).
Safety And Hazards
Propriétés
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S/c1-26-18-5-3-2-4-16(18)22-19(25)10-15-12-27-20-23-17(11-24(15)20)13-6-8-14(21)9-7-13/h2-9,11-12H,10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKCNHGWVKXBBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-benzyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2807937.png)




![5-chloro-2-(methylsulfanyl)-N-[6-(piperidin-1-yl)pyridin-3-yl]pyrimidine-4-carboxamide](/img/structure/B2807948.png)
amine dihydrochloride](/img/structure/B2807950.png)
![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2807951.png)


![Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2807956.png)

